Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
CAS No.: 2140265-28-5
Cat. No.: VC5602764
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2140265-28-5 |
---|---|
Molecular Formula | C12H16ClNO3 |
Molecular Weight | 257.71 |
IUPAC Name | benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11-;/m1./s1 |
Standard InChI Key | JRNDKKNYOOZFRT-GHMZBOCLSA-N |
SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
Introduction
Structural and Stereochemical Characteristics
Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with a benzyl ester protecting group and hydrochloride counterion. Its stereochemistry at positions 2 and 4 (both R configurations) distinguishes it from the (2S,4R) and (2S,4S) isomers.
The (2R,4R) configuration imposes distinct spatial arrangements compared to the (2S,4R) form, potentially altering hydrogen-bonding patterns and receptor interactions.
Synthesis and Preparation Methods
The synthesis of benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride would likely mirror methods for its (2S,4R) counterpart, with adjustments to stereochemical control:
Key Synthetic Routes
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Protection of Hydroxyproline Derivatives:
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Salt Formation:
Industrial-Scale Production
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Continuous Flow Reactors: Optimize reaction times and yields while preserving stereochemical integrity.
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Purification: Recrystallization or chiral HPLC to isolate the (2R,4R) enantiomer .
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its pyrrolidine core, hydroxyl group, and ester functionality:
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Benzyl (2R,4R)-4-oxopyrrolidine-2-carboxylate |
Reduction | LiAlH₄, NaBH₄ | Benzyl (2R,4R)-4-hydroxypyrrolidine-2-methanol |
Aminolysis | Amines (e.g., NH₃) | 4-Hydroxypyrrolidine-2-carboxamide derivatives |
The benzyl ester’s stability under acidic/basic conditions allows selective deprotection in multi-step syntheses .
Comparative Analysis with Stereoisomers
The (2R,4R) isomer differs significantly from the (2S,4R) and (2S,4S) forms in biological and chemical behavior:
Analytical Characterization
Key techniques for verifying the (2R,4R) configuration include:
Method | Purpose | Data Generated |
---|---|---|
¹H/¹³C NMR | Confirm stereochemistry | Downfield shifts for R-configured protons |
Chiral HPLC | Enantiomeric purity | Retention time differentiation |
X-ray Crystallography | Absolute configuration | 3D spatial arrangement visualization |
Challenges and Future Directions
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